

Application of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Medicinal Chemistry

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Compound of Interest

Compound Name:	4-Amino-2-chloro-6,7-dimethoxyquinazoline
Cat. No.:	B018945

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a highly versatile heterocyclic intermediate that serves as a cornerstone in the synthesis of a wide array of pharmacologically active compounds. Its quinazoline core, decorated with methoxy and amino groups, is a privileged scaffold in medicinal chemistry, providing a robust platform for developing targeted therapies. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse side chains that modulate the biological activity and pharmacokinetic properties of the final compounds. This document provides detailed application notes on its primary uses, protocols for key synthetic transformations and biological assays, and quantitative data on representative derivatives.

Application Note 1: Synthesis of α 1-Adrenergic Receptor Antagonists

The most prominent application of **4-amino-2-chloro-6,7-dimethoxyquinazoline** is in the synthesis of selective α 1-adrenoceptor antagonists.^{[1][2]} This class of drugs is primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.^{[3][4]}

Mechanism of Action: α 1-adrenergic receptors, located on the smooth muscle of the prostate, bladder neck, and blood vessels, are activated by norepinephrine.^{[3][5]} This activation leads to muscle contraction, which in BPH can restrict urinary flow and in the vasculature can lead to an increase in blood pressure.^{[6][7]} Drugs derived from **4-amino-2-chloro-6,7-dimethoxyquinazoline**, such as Doxazosin, Alfuzosin, and Prazosin, act as competitive antagonists at these receptors.^{[3][8]} By blocking the receptor, they induce relaxation of the smooth muscle, thereby alleviating urinary symptoms in BPH and reducing peripheral vascular resistance to lower blood pressure.^{[6][7][9]}

Key Therapeutic Agents:

- Doxazosin: Used to treat both BPH and hypertension, it is synthesized by reacting the quinazoline intermediate with N-(1,4-benzodioxan-2-carbonyl)piperazine.^{[1][10][11]}
- Alfuzosin: Primarily indicated for BPH, its synthesis involves condensation with 3-methylaminopropionitrile, followed by reduction of the nitrile group.^{[12][13]}
- Prazosin: Used for hypertension, BPH, and off-label for PTSD-related nightmares, it is prepared through a multi-step process involving the introduction of a 2-furoylpiperazine moiety.^{[4][14]}
- Terazosin: Another analog in this class, also used for BPH and hypertension, is synthesized from the same quinazoline precursor.^{[1][2]}

Application Note 2: Development of Kinase Inhibitors for Oncology

The 4-aminoquinazoline scaffold is a well-established pharmacophore for developing potent kinase inhibitors used in targeted cancer therapy.^[15] While **4-amino-2-chloro-6,7-dimethoxyquinazoline** itself is a precursor, its anilino derivatives—formed by substituting the 2-chloro group with a substituted aniline—are central to this field.^[6]

Mechanism of Action: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^[16] These kinases play a critical role in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).^[16] 4-

Anilino-6,7-dimethoxyquinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking the downstream signaling cascades that promote tumor growth.[\[16\]](#) Several successful anticancer drugs, such as Gefitinib and Erlotinib, are based on this quinazoline core structure.[\[17\]](#)

Quantitative Data

Table 1: α 1-Adrenoceptor Binding Affinity of Quinazoline Derivatives

This table summarizes the binding affinities (expressed as log KD) of key drugs derived from **4-amino-2-chloro-6,7-dimethoxyquinazoline** for the three human α 1-adrenoceptor subtypes. A lower KD value indicates a higher binding affinity.

Compound	α 1A- Adrenoceptor (log KD)	α 1B- Adrenoceptor (log KD)	α 1D- Adrenoceptor (log KD)	Primary Indications
Doxazosin	-8.58	-8.46	-8.33	Hypertension, BPH [10]
Prazosin	-8.66	-9.00	-8.37	Hypertension, BPH, PTSD [4]
Alfuzosin	-8.08	-7.99	-7.89	BPH [9]

Data sourced from [3 H]prazosin whole-cell binding assays in CHO cells stably expressing human α 1-adrenoceptor subtypes.

Table 2: In Vitro Anticancer Activity of Representative 4-Anilinoquinazoline Derivatives

This table presents the growth inhibitory (GI50) values for novel quinazoline derivatives against various cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.

Compound	Cancer Cell Line	Cell Line Type	GI50 (μM)
Compound 9a ¹	CCRF-CEM	Leukemia	0.01
COLO-205	Colon Cancer	0.01	
Compound 9b ¹	CCRF-CEM	Leukemia	0.56
Compound 14g ²	K-562	Leukemia	0.622[13]
HCT-116	Colon Cancer	1.81[13]	
MCF7	Breast Cancer	1.01[13]	

¹Compounds 9a and 9b are novel 4-substituted-6,7-dimethoxyquinazoline analogs. ²Compound 14g is a 2-chloro-4-anilinoquinazoline-chalcone derivative.[13]

Experimental Protocols

Protocol 1: Synthesis of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine (Alfuzosin Intermediate)

This protocol describes the nucleophilic substitution reaction to form a key intermediate in the synthesis of Alfuzosin, based on procedures outlined in patent literature.[13]

Materials:

- **4-amino-2-chloro-6,7-dimethoxyquinazoline** (1.0 eq)
- 3-methylaminopropionitrile (1.2 eq)
- Dimethylformamide (DMF)
- Isopropanol

Procedure:

- Charge a round-bottom flask with **4-amino-2-chloro-6,7-dimethoxyquinazoline** (e.g., 50 g, 0.208 moles) and dimethylformamide (350 ml).[13]
- Add 3-methylaminopropionitrile (e.g., 21.2 g, 0.252 moles) to the flask.[13]
- Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
- After the reaction is complete, cool the mixture to room temperature (25°C).[13]
- Add isopropanol (250 ml) to the reaction mass and stir for an additional 15 minutes to precipitate the product.[13]
- Filter the resulting solid and wash it with a small volume of isopropanol (50 ml).[13]
- Dry the product under vacuum at 50°C for 7-8 hours to yield the title compound.[13]

Protocol 2: Synthesis of a 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivative

This is a general protocol for the synthesis of 4-anilinoquinazoline derivatives, which are often evaluated for anticancer activity.[12]

Materials:

- 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq)
- Substituted aniline derivative (1.0 eq)
- Isopropanol
- N,N-Diisopropylethylamine (DIPEA, optional, as a base)

Procedure:

- Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (e.g., 4 mmol) in isopropanol (5 ml) in a round-bottom flask equipped with a reflux condenser.[12]

- Add the desired substituted aniline (e.g., 4 mmol) to the solution. The 4-chloro position is more reactive and will be substituted preferentially.[13]
- Reflux the reaction mixture for 6 hours. The addition of a non-nucleophilic base like DIPEA can be used to scavenge the HCl byproduct.[13]
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with distilled water, and dry.
- The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol is used to determine the cytotoxicity of synthesized compounds against cancer cell lines.[6]

Materials:

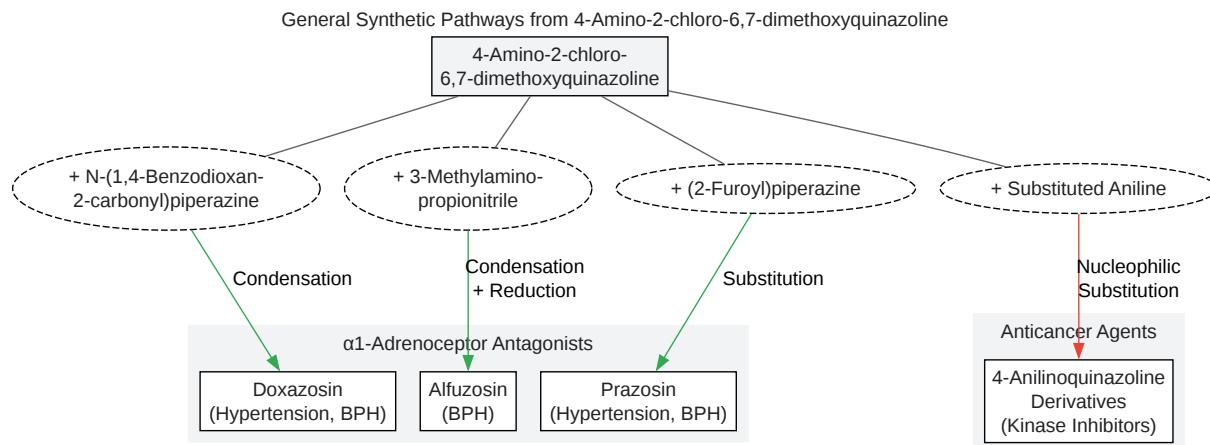
- Cancer cell line (e.g., HCT116) in culture
- Synthesized test compound dissolved in DMSO
- Trypan Blue solution (0.4%)
- Phosphate-Buffered Saline (PBS)
- Hemocytometer or automated cell counter

Procedure:

- Cell Plating: Seed the cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

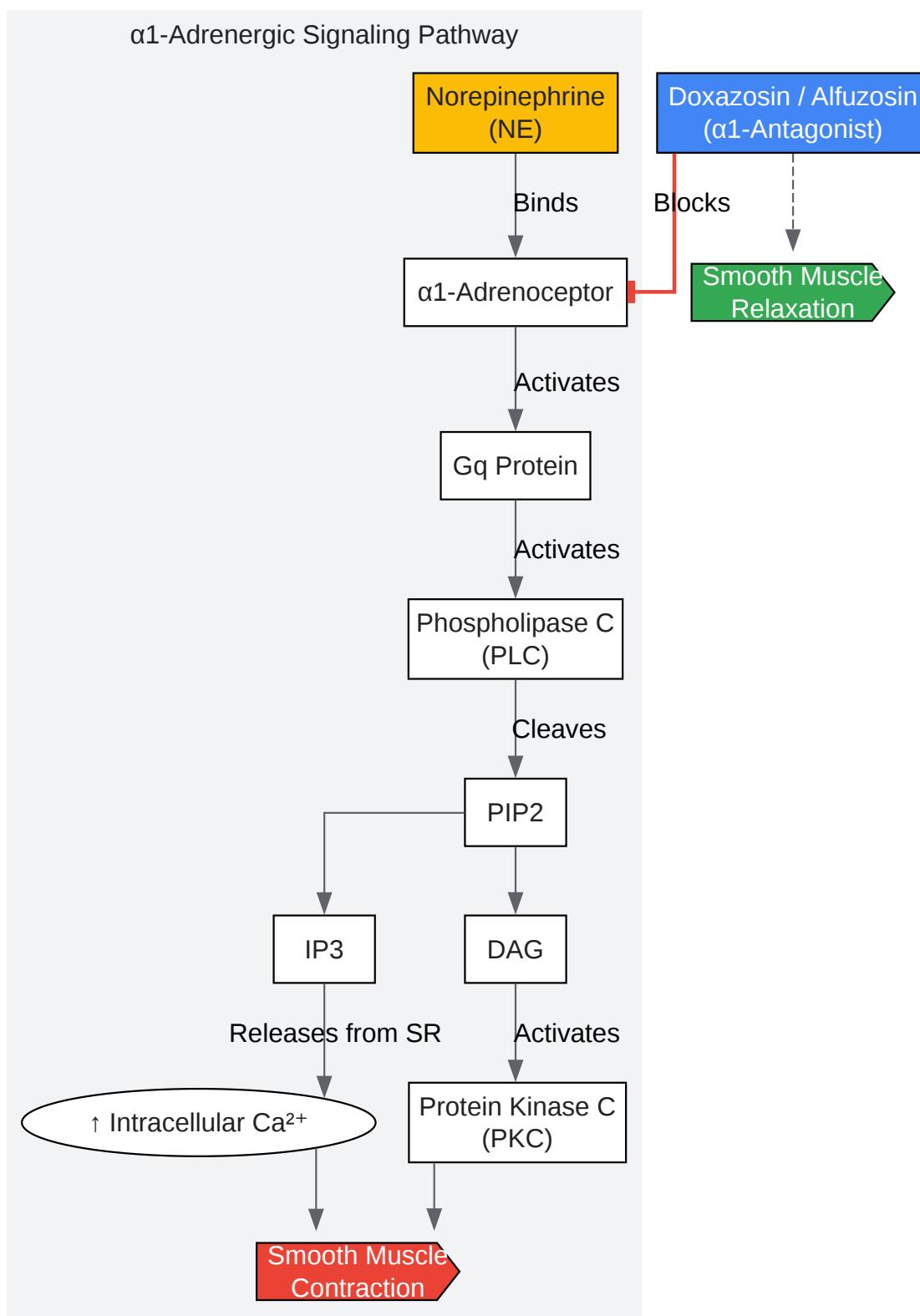
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 μ M). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).
- Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and resuspend them in culture medium.
- Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes.
- Cell Counting: Load the stained cell suspension onto a hemocytometer.
- Analysis: Count the number of viable (unstained, bright) and non-viable (blue) cells under a microscope.
- Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100. Plot the percent viability against the compound concentration to determine the IC50 value.

Visualizations



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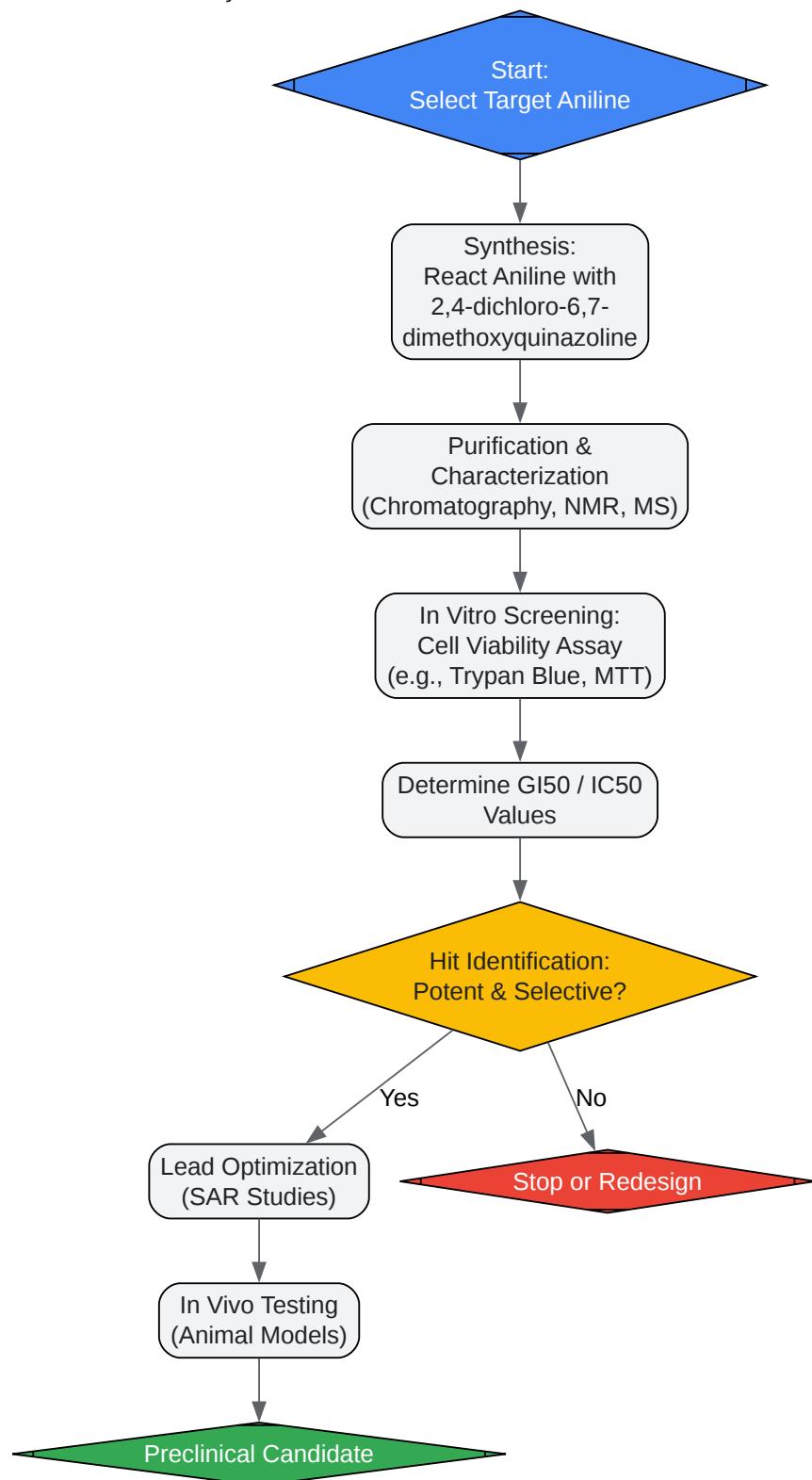
Caption: Synthetic utility of the quinazoline intermediate.



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Caption: Mechanism of action for α1-adrenoceptor antagonists.

Workflow for Synthesis and Evaluation of Anticancer Derivatives

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Caption: Drug discovery workflow for quinazoline derivatives.

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